4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine
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Overview
Description
4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of thiomorpholine with 1-bromo-4-chlorobutane under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thiomorpholine ring.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine exerts its effects involves interactions with specific molecular targets. The thiomorpholine ring and amine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Thiomorpholin-4-yl)butan-1-amine: Similar structure but without the dimethyl substitution.
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one: Contains a ketone group instead of an amine.
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Different functional groups but similar morpholine ring structure.
Uniqueness
4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H22N2S |
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Molecular Weight |
202.36 g/mol |
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)butan-1-amine |
InChI |
InChI=1S/C10H22N2S/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-9,11H2,1-2H3 |
InChI Key |
NSEGBCANQZDMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)CCCCN)C |
Origin of Product |
United States |
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